



4,6-Dimethylheptan-2-one structural isomers and identification

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An In-depth Technical Guide on the Structural Isomers and Identification of **4,6- Dimethylheptan-2-one**

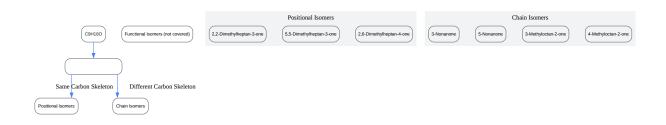
For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. Structural isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive overview of the structural isomers of **4,6-dimethylheptan-2-one** (C₉H₁₈O), along with detailed experimental protocols for their identification and differentiation.

Understanding Structural Isomerism in Ketones

4,6-Dimethylheptan-2-one is a branched aliphatic ketone. Its structural isomers can be categorized based on variations in the carbon skeleton (chain length and branching) and the position of the carbonyl group. The molecular formula C₉H₁₈O allows for a significant number of structural arrangements, including various nonanones, methyl-octanones, ethyl-heptanones, and other dimethyl-heptanones. The specific placement of the methyl groups in **4,6-dimethylheptan-2-one** distinguishes it from its isomers, influencing properties such as its boiling point and reactivity due to steric hindrance around the carbonyl group.[1]

The diagram below illustrates the relationship between **4,6-dimethylheptan-2-one** and some of its structural isomer classes.





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Figure 1. Logical relationship of 4,6-dimethylheptan-2-one and its isomers.

Physicochemical and Spectroscopic Data

The differentiation of isomers relies on variations in their physical and spectroscopic properties. While a comprehensive list of all possible isomers is extensive, the following table summarizes key data for **4,6-dimethylheptan-2-one** and a selection of its isomers.



| Property | 4,6- Dimethylhepta n-2-one | 3-Nonanone | 5-Nonanone | 2,6- Dimethylhepta n-4-one |
|---------------------------------------|----------------------------------|----------------------------------|----------------------------------|----------------------------------|
| Molecular Formula | C9H18O[2][3][4] | C ₉ H ₁₈ O | C ₉ H ₁₈ O | C9H18O |
| Molecular Weight (g/mol) | 142.24[2][3] | 142.24 | 142.24 | 142.24 |
| CAS Number | 19549-80-5[1][2] [3][4] | 925-78-0 | 502-56-7 | 108-83-8 |
| Boiling Point (°C) | 170.3 (at 760 mmHg)[5] | 188-190 | 186-187 | 168 |
| Melting Point (°C) | -46[5] | -15.6 | -29 | -41.5 |
| Density (g/cm³) | 0.812[5] | 0.825 | 0.826 | 0.809 |
| IR C=O Stretch (cm ⁻¹) | ~1715 | ~1715 | ~1715 | ~1715 |
| ¹³ C NMR (C=O, ppm) | ~209 | ~211 | ~211 | ~212 |

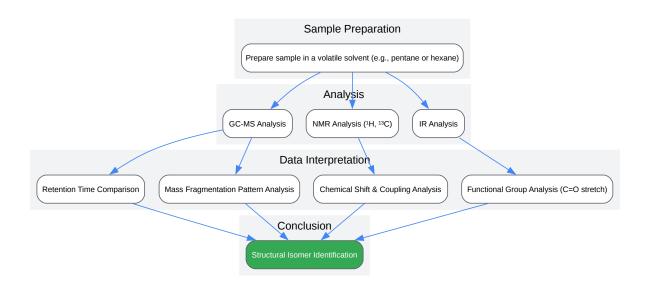
Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data for isomers are sourced from publicly available chemical databases.

Experimental Protocols for Isomer Identification

A combination of chromatographic separation and spectroscopic analysis is the most effective approach for identifying and differentiating structural isomers.[6][7] Gas chromatography-mass spectrometry (GC-MS) is particularly powerful, offering both separation and structural information.[8][9][10] Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide complementary data for unambiguous structure elucidation.[11]

The general workflow for isomer identification is depicted below.





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Figure 2. General experimental workflow for isomer identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile isomers based on their boiling points and polarity, after which the mass spectrometer provides information on the mass-to-charge ratio and fragmentation patterns, serving as a molecular fingerprint.[6][8][10]

Methodology:

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as hexane or dichloromethane.
- GC Conditions:
 - Injector: 250 °C, split injection (e.g., 50:1 split ratio).



- \circ Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 μ m film thickness.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Isomers are differentiated by their unique retention times. The mass spectrum
 for each isomer will show a molecular ion peak (M+) and characteristic fragmentation
 patterns. For ketones, prominent fragments often result from α-cleavage (cleavage of the
 bond adjacent to the carbonyl group).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher spectrometer.



- \circ Analysis: Protons adjacent to the carbonyl group (α -protons) typically appear in the δ 2.0-2.5 ppm region.[11][13] The splitting patterns (multiplicity) and integration values of the signals will reveal the connectivity of protons and help differentiate the branching patterns of the isomers.
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Analysis: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically between δ 190-215 ppm.[13][14][15] The number and chemical shifts of the other carbon signals will differ based on the specific carbon skeleton of the isomer, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ketones, the most prominent feature is the strong carbonyl (C=O) stretching absorption.

Methodology:

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl).
- Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.
- Spectral Analysis: All ketone isomers will exhibit a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch.[11][13] While the exact position of this band can be subtly influenced by the surrounding structure, it is generally not sufficient on its own to distinguish between closely related aliphatic ketone isomers. However, it provides definitive confirmation of the ketone functional group. The C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may show minor differences between isomers.

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